Atorvastatine de calcium trihydratée

Vue d'ensemble

Description

Atorvastatin calcium trihydrate is a statin medication widely used to lower lipid levels and reduce the risk of cardiovascular diseases. It is a calcium salt form of atorvastatin, which is a selective, competitive inhibitor of the enzyme HMG-CoA reductase. This enzyme plays a crucial role in the production of cholesterol in the liver. By inhibiting this enzyme, atorvastatin calcium trihydrate effectively reduces the levels of low-density lipoprotein (LDL) cholesterol and triglycerides in the blood, while increasing high-density lipoprotein (HDL) cholesterol levels .

Mécanisme D'action

- HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonic acid, a critical step in lipid metabolism and cholesterol synthesis .

- Reduced cholesterol synthesis leads to decreased LDL levels, mitigating the risk of cardiovascular disease .

- The compound’s ADME properties (absorption, distribution, metabolism, and excretion) impact its bioavailability and efficacy .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Applications De Recherche Scientifique

Atorvastatin calcium trihydrate has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in studies involving statins and their chemical properties.

Biology: Research on atorvastatin calcium trihydrate focuses on its effects on cellular processes, including cholesterol metabolism and gene expression.

Medicine: The compound is extensively studied for its therapeutic effects in treating hyperlipidemia and preventing cardiovascular diseases. .

Industry: Atorvastatin calcium trihydrate is used in the pharmaceutical industry for the development of lipid-lowering medications and formulations

Analyse Biochimique

Biochemical Properties

Atorvastatin Calcium Trihydrate competitively inhibits the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) .

Cellular Effects

Atorvastatin Calcium Trihydrate exerts vasculoprotective effects independent of its lipid-lowering properties . These effects include improvement in endothelial function, enhanced stability of atherosclerotic plaques, and reduced oxidative stress . It also has been shown to affect proliferation, migration, and survival of cancer cells .

Molecular Mechanism

Atorvastatin Calcium Trihydrate works by inhibiting HMG-CoA reductase, the rate-limiting enzyme that converts 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonic acid . This conversion is a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and VLDL .

Temporal Effects in Laboratory Settings

Atorvastatin Calcium Trihydrate does not present interactions with excipients when stored under ambient conditions for 2 months . Under thermal stress, it presents interactions with sorbitol . The thermal effects of Atorvastatin Calcium Trihydrate on heating have been studied .

Dosage Effects in Animal Models

The release of Atorvastatin Calcium Trihydrate in porous tablets was found to be substantially greater than the marketed product . This suggests that the effects of the product may vary with different dosages in animal models.

Metabolic Pathways

Atorvastatin Calcium Trihydrate is involved in the HMG-CoA reductase pathway . By inhibiting this enzyme, it affects the production of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and VLDL .

Transport and Distribution

Atorvastatin Calcium Trihydrate is highly bound to plasma proteins, and over 98% of the administered dose is found in a bound form . This suggests that it is transported and distributed within cells and tissues through binding to plasma proteins.

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the liver where it inhibits the production of cholesterol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of atorvastatin calcium trihydrate involves several synthetic steps. The process typically starts with the synthesis of the key intermediate, which is then subjected to various chemical reactions to form the final product. The synthetic route includes the following steps:

Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a condensation reaction.

Introduction of Functional Groups: Various functional groups, such as fluorophenyl and phenylcarbamoyl, are introduced through substitution reactions.

Formation of the Calcium Salt: The final step involves the formation of the calcium salt by reacting the intermediate with calcium ions under controlled conditions.

Industrial Production Methods: In industrial settings, the production of atorvastatin calcium trihydrate involves the crystallization of the compound from a mixed solvent system. The crude product is refined and crystallized to obtain high-purity atorvastatin calcium trihydrate crystals. This method ensures the removal of impurities and provides a stable and reliable crystallization process suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: Atorvastatin calcium trihydrate undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

Reduction: Reduction reactions can occur at the carbonyl groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogenating agents and organometallic reagents are frequently used in substitution reactions

Major Products: The major products formed from these reactions include various intermediates and the final atorvastatin calcium trihydrate compound. The specific products depend on the reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

- Simvastatin: Another widely used statin with similar cholesterol-lowering effects.

- Lovastatin: The first statin to be approved for clinical use.

- Pravastatin: Known for its hydrophilic nature and lower risk of drug interactions.

- Rosuvastatin: A potent statin with a long half-life.

- Fluvastatin: A statin with a shorter half-life and lower potency compared to atorvastatin .

Activité Biologique

Atorvastatin calcium trihydrate, a member of the statin class of drugs, is primarily utilized for managing hypercholesterolemia and reducing cardiovascular risk. Beyond its lipid-lowering effects, atorvastatin exhibits various biological activities that contribute to its therapeutic efficacy. This article explores the biological activity of atorvastatin calcium trihydrate, focusing on its mechanisms, effects on lipid metabolism, anti-inflammatory properties, and potential implications in cancer therapy.

Atorvastatin acts as a competitive inhibitor of the enzyme HMG-CoA reductase, the rate-limiting step in cholesterol biosynthesis. By inhibiting this enzyme, atorvastatin reduces the production of mevalonate, a precursor for cholesterol synthesis, thereby lowering levels of low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol levels . The drug also upregulates hepatic LDL receptors, enhancing the clearance of LDL from the bloodstream .

Biological Activities

-

Lipid Metabolism Modulation :

- Reduction in Lipid Levels : Atorvastatin significantly decreases total cholesterol, LDL cholesterol, and triglycerides. A study demonstrated that atorvastatin calcium trihydrate improved lipid profiles in high-fat diet-induced models by reducing blood lipid levels and ameliorating liver steatosis .

- Impact on Intestinal Microbiome : Research indicates that atorvastatin can positively influence gut microbiota composition, which may play a role in metabolic disorders associated with dyslipidemia .

-

Anti-inflammatory Effects :

- Atorvastatin exhibits anti-inflammatory properties by downregulating inflammatory markers such as C-reactive protein (CRP) and toll-like receptor 4 (TLR4). These actions contribute to its cardioprotective effects by reducing vascular inflammation and preventing atherosclerosis .

- In animal models of renal ischemia, atorvastatin decreased oxidative stress and inflammation markers, indicating its potential utility in inflammatory conditions beyond cardiovascular diseases .

-

Anticancer Potential :

- Recent studies have highlighted atorvastatin's potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines by inhibiting mevalonate production, which is crucial for cell growth and survival . The modulation of pathways involved in cell proliferation and apoptosis may provide a therapeutic avenue for cancer treatment .

Case Studies and Clinical Findings

Several clinical studies have evaluated the efficacy and safety profile of atorvastatin:

- Efficacy in Cholesterol Management : In a multicenter study comparing generic versus branded formulations of atorvastatin at 20 mg/day over eight weeks, the generic formulation demonstrated a significantly higher LDL cholesterol goal achievement rate compared to the branded version .

- Adverse Effects : Common adverse reactions reported include myalgia, gastrointestinal disturbances, and elevated liver enzymes. Serious adverse effects such as rhabdomyolysis remain rare but are significant considerations in high-dose regimens .

Table 1: Lipid Profile Changes with Atorvastatin Treatment

| Parameter | Baseline (mg/dL) | After 8 Weeks (mg/dL) | % Change |

|---|---|---|---|

| Total Cholesterol | 240 | 190 | -20.8% |

| LDL Cholesterol | 160 | 100 | -37.5% |

| HDL Cholesterol | 40 | 50 | +25% |

| Triglycerides | 150 | 120 | -20% |

Table 2: Common Adverse Effects in Clinical Trials

| Adverse Effect | Incidence (%) |

|---|---|

| Myalgia | 6.0 |

| Diarrhea | 6.8 |

| Elevated Liver Enzymes | 2.0 |

| Rhabdomyolysis | <0.1 |

Propriétés

Numéro CAS |

344423-98-9 |

|---|---|

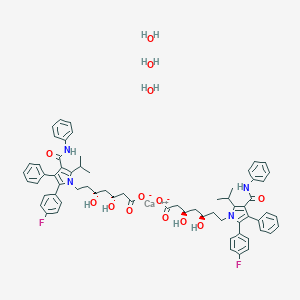

Formule moléculaire |

C33H37CaFN2O6 |

Poids moléculaire |

616.7 g/mol |

Nom IUPAC |

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate |

InChI |

InChI=1S/C33H35FN2O5.Ca.H2O/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);;1H2/t26-,27-;;/m1../s1 |

Clé InChI |

IHXNSKSKVAAEPI-AJUXDCMMSA-N |

SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.O.O.[Ca+2] |

SMILES isomérique |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.[Ca] |

SMILES canonique |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.[Ca] |

melting_point |

159.1 - 190.6 °C |

Key on ui other cas no. |

344423-98-9 |

Description physique |

Solid |

Pictogrammes |

Health Hazard; Environmental Hazard |

Numéros CAS associés |

344920-08-7 |

Solubilité |

Practically insoluble |

Synonymes |

(3R,5R)-7-(2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoic acid atorvastatin atorvastatin calcium atorvastatin calcium anhydrous atorvastatin calcium hydrate atorvastatin calcium trihydrate atorvastatin, calcium salt CI 981 CI-981 CI981 Lipitor liptonorm |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: [] Atorvastatin calcium trihydrate acts as a selective, competitive inhibitor of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis in the liver. This inhibition effectively reduces cholesterol production, leading to lower cholesterol levels in the bloodstream.

ANone: [, ] The compound is composed of two atorvastatin anions, one calcium ion, and three water molecules. It crystallizes in the triclinic crystal system, belonging to space group P1. Key structural features include a hydrophilic layer and a triple-layer arrangement with atorvastatin anions.

ANone: [] The molecular formula is (C33H34FN2O5)2Ca(H2O)3, and the molecular weight is 1209.42 g/mol.

ANone: [, ] The stability of atorvastatin calcium trihydrate can be affected by factors like temperature and humidity. Co-amorphous formulations with excipients like probucol have demonstrated improved stability against crystallization compared to the pure amorphous form. []

ANone: [, ] Atorvastatin calcium trihydrate exhibits poor water solubility, posing challenges for oral drug delivery and potentially limiting its bioavailability.

ANone: [, , ] Research has explored various formulation approaches, including self-microemulsifying drug delivery systems (SMEDDS), solid dispersions with polymers like croscarmellose sodium, and co-amorphous systems with excipients like probucol. These strategies aim to enhance the drug's solubility and dissolution rate, potentially improving its bioavailability.

ANone: [, , ] Several techniques are employed, including:

- High-Performance Thin-Layer Chromatography (HPTLC) with densitometry: For quantitative analysis and detection of substandard products. []

- Powder X-Ray Diffraction (PXRD): Used to analyze crystal structure and identify different polymorphic forms. [, , , ]

- Differential Scanning Calorimetry (DSC): To study thermal behavior, including melting point and phase transitions. [, , , ]

- Fourier Transform Infrared Spectroscopy (FTIR): To identify functional groups and potential drug-excipient interactions. [, , , ]

- Scanning Electron Microscopy (SEM): To visualize the morphology and surface characteristics of drug particles. [, ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy (both 13C and 43Ca solid-state): To investigate local structure and interactions within the compound. [, ]

ANone: [, , , ] Yes, several delivery systems are being investigated to enhance its therapeutic efficacy:

- Self Microemulsifying Drug Delivery Systems (SMEDDS): These systems improve solubility and dissolution, potentially enhancing oral bioavailability. []

- Microneedle Arrays: Offer a minimally invasive approach for transdermal delivery of atorvastatin calcium trihydrate, potentially circumventing some oral bioavailability challenges. []

- Nanofibrous Polymeric Membranes: This technology enables local drug delivery, particularly useful for inflammatory conditions like rheumatic joint or periodontal lesions. []

ANone: [, , , , ] Numerous approaches are utilized to overcome its limitations:

- Solid Dispersions: Incorporating the drug into a polymer matrix (e.g., croscarmellose sodium, microcrystalline cellulose) can improve dissolution and bioavailability. [, ]

- Co-amorphous Systems: Forming co-amorphous mixtures with excipients like probucol can enhance both solubility and stability. []

- Cyclodextrin Inclusion Complexes: This method involves encapsulating the drug molecule within cyclodextrin cavities to improve solubility and stability. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.